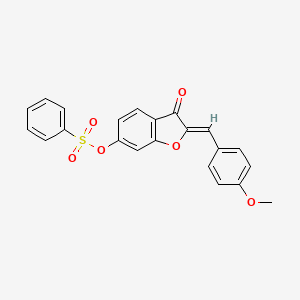

![molecular formula C18H14N4 B2464912 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 931998-17-3](/img/structure/B2464912.png)

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

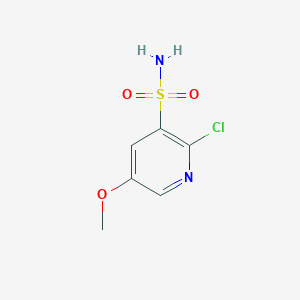

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C18H14N4 and an average mass of 286.331 Da .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. They can be synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .Wissenschaftliche Forschungsanwendungen

Electroluminescent Properties

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline and similar compounds are explored for their potential in organic light-emitting diodes (OLEDs). These compounds exhibit good thermal and morphological stabilities and high photoluminescence quantum yields, making them suitable for OLED applications (Jin et al., 2020).

Antagonist Properties in Medicinal Chemistry

Compounds structurally related to this compound have been shown to be potent antagonists at the human corticotropin-releasing factor-1 receptor, suggesting their relevance in developing treatments for conditions like major depression (Chen et al., 2004).

Phosphodiesterase Inhibitory Activity

Similar compounds have been identified as specific inhibitors of cGMP-specific phosphodiesterase, which is relevant in treating hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).

Antimicrobial and Antitumor Properties

These compounds, including those structurally related to this compound, exhibit promising antimicrobial and antitumor activities. Their potential as antimicrobials against Gram-positive bacteria and in vitro antitumor activity against specific cell lines highlights their therapeutic significance (Farag & Fahim, 2019).

Anticancer and Antiinflammatory Activities

Certain derivatives of this compound have demonstrated moderate anticancer activity and nonsteroidal antiinflammatory drug properties, indicating their potential in cancer and inflammation treatment (Jiu-fu et al., 2015).

Modulation of Adenosine Receptors

Structurally similar compounds have shown potential in modulating adenosine receptors, which is relevant in treating various neurological conditions, including cognitive deficits in schizophrenia and Alzheimer's disease (Squarcialupi et al., 2014).

CK2 Kinase Inhibition

Compounds in the this compound family have been explored for their ability to inhibit CK2 kinase, impacting cancer cell proliferation and tumor growth (Dowling et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Result of Action

The result of the compound’s action is significant inhibition of cancer cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Biochemische Analyse

Biochemical Properties

3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .

Cellular Effects

Based on its biochemical properties, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity .

Eigenschaften

IUPAC Name |

3-(3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c19-15-8-4-7-14(11-15)17-9-10-20-18-16(12-21-22(17)18)13-5-2-1-3-6-13/h1-12H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAUDDRQKJVPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)

![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)